1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride
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Overview
Description
1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride is a heterocyclic organic compound with the molecular formula C9H11NO·HCl It is a derivative of tetrahydroquinoline, a structure commonly found in various natural products and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 8-hydroxyquinoline using hydrogen in the presence of a palladium catalyst can yield 1,2,3,4-tetrahydroquinolin-8-ol. The hydrochloride salt is then formed by treating the product with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to achieve the reduction of quinoline derivatives. The resulting product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The hydroxyl group at the 8-position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagent used.
Scientific Research Applications
1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydroquinolin-8-ol hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another tetrahydroquinoline derivative with similar structural features but different biological activities.
8-Hydroxyquinoline: The parent compound from which 1,2,3,4-tetrahydroquinolin-8-ol is derived.
Quinoline: The fully aromatic counterpart of tetrahydroquinoline.
Uniqueness
1,2,3,4-Tetrahydroquinolin-8-ol hydrochloride is unique due to its specific hydroxyl substitution at the 8-position, which imparts distinct chemical and biological properties. This substitution allows for targeted modifications and applications in various fields of research and industry .
Properties
Molecular Formula |
C9H12ClNO |
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Molecular Weight |
185.65 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1,3,5,10-11H,2,4,6H2;1H |
InChI Key |
ZGKGYFZKGXHKBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)O)NC1.Cl |
Origin of Product |
United States |
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